3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-17-13(10-12-8-4-5-9-14(12)21-17)16-19-18-15(22-16)11-6-2-1-3-7-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWSXFUBKNIMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the chromenone structure. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2-hydroxyacetophenone with phenylhydrazine can form the chromenone structure, which is then reacted with a carboxylic acid derivative to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions .
Chemical Reactions Analysis
Bromination to 3-(2-Bromoacetyl)-2H-chromen-2-one (Intermediate 1b)
Compound 1a undergoes bromination in dioxane with bromine (15 mmol), producing 3-(2-bromoacetyl)-2H-chromen-2-one. The crude product is recrystallized from benzene-petroleum ether, yielding 60% with a melting point of 122–125°C .
Formation of 3-(2-Amino-1,3-thiazol-5-yl)-2H-chromen-2-one (Intermediate 1c)
Intermediate 1b reacts with thiourea (10 mmol) in ethanol under reflux for 4 hours. The product is isolated after neutralization with ammonia, yielding a solid confirmed by FT-IR and H NMR .
Table 1: Key Derivatives of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
| Derivative | Substituent (Ar) | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| COD2 | 4-chlorophenyl | 45 | 198–200 | 324.71 |
| COD3 | 4-fluorophenyl | 40 | 186–188 | 308.26 |
| COD4 | 2,4-dichlorophenyl | 55 | 201–203 | 359.16 |
| COD5 | 4-methoxyphenyl | 48 | 138–140 | 320.29 |
Characterization :
-
FT-IR : C=O stretch at 1696–1740 cm, C-O-C stretch at 1152–1255 cm .
-
1^11H NMR : Aromatic protons appear between δ 6.93–8.98 ppm, with pyran-H singlet at δ 8.90–8.98 ppm .
Anthelmintic Activity Screening
Derivatives were tested against Pheretima posthuma (earthworms). The 4-chloro derivative (COD2) showed the highest activity, comparable to standard anthelmintics .
Polymorphism and Crystal Engineering
Three polymorphs of COD were identified, differing in columnar stacking arrangements influenced by weak intermolecular interactions (e.g., π-π stacking). These structural variations impact physicochemical properties but do not directly affect reactivity .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibits promising anticancer properties. A study investigated its polymorphic forms and their potential interactions in biological systems. The strongest intermolecular interactions were identified as "head-to-head" stacking, which may enhance its efficacy as an anticancer agent . The compound's structure allows for significant interactions with biological targets, making it a candidate for further development in cancer therapies.
Table 1: Anticancer Activity of this compound
| Study Reference | Type of Cancer | Mechanism of Action | Results |
|---|---|---|---|
| Various | Polymorphic interaction | Significant inhibition of cell proliferation | |
| Breast Cancer | Apoptosis induction | Increased apoptosis in cancer cells |
1.2 Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of this compound. Research has demonstrated that derivatives of this compound can effectively reduce seizure activity in animal models. The synthesis of these compounds has been linked to their ability to modulate neurotransmitter systems .
Table 2: Anticonvulsant Activity of Derivatives
| Compound Variant | Animal Model | Dosage (mg/kg) | Efficacy (%) |
|---|---|---|---|
| IVa | Mouse | 20 | 75 |
| IVb | Rat | 30 | 80 |
Material Science Applications
2.1 Photophysical Properties
The photophysical properties of this compound have been studied for their potential use in organic light-emitting diodes (OLEDs). The compound demonstrates strong fluorescence and stability under UV light, making it suitable for applications in optoelectronic devices .
Table 3: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield (%) | 90 |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from N-benzylidene derivatives. Characterization techniques such as X-ray crystallography have been employed to elucidate the crystal structure and polymorphism of the compound, providing insights into its stability and interaction mechanisms .
Table 4: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Step 1 | N-benzylidene derivatives | Reflux in ethanol |
| Step 2 | Oxidizing agents | Room temperature |
| Final Product Yield (%) | Varies (60%-80%) |
Mechanism of Action
The mechanism of action of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds and engage in π–π stacking interactions with biological molecules, enhancing its binding affinity. The chromenone structure can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of key enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
- Structural Difference : Replacement of the phenyl group with pyridin-4-yl.
- Activity: Exhibits polymorphic forms (two polymorphs) and demonstrates enhanced anticancer activity compared to the parent compound.
- Key Finding : Polymorphism influences molecular packing and bioavailability, with one polymorph showing superior cytotoxicity in cancer cell lines .
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Structural Difference : Incorporation of a sulfanyl (-SH) group at the oxadiazole 5-position.
- Activity : Serves as a precursor for triazine-linked derivatives (e.g., 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one), which show broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (e.g., Candida albicans) .
- Key Finding : The sulfanyl group enables facile conjugation with triazines, enhancing antimicrobial potency by disrupting microbial cell membranes .
Heterocyclic Additions and Hybrids
Triazine-Conjugated Derivatives
- Example: 3-(5-{[4-Chloro-6-(quinolin-4-yloxy)-1,3,5-triazin-2-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one.
- Structural Difference : Incorporation of a 1,3,5-triazine moiety linked via a sulfanyl bridge.
- Activity : Exhibits dual antibacterial and antifungal activity, with MIC values as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli. The triazine ring enhances π-π stacking interactions with microbial enzymes .
- Comparison : The parent compound lacks this triazine group and shows weaker antimicrobial effects, highlighting the importance of the triazine-sulfanyl modification .
Oxazole-Coumarin Hybrids
- Example: 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one derivatives.
- Structural Difference: Replacement of 1,3,4-oxadiazole with 2-aminooxazole.
- Activity: These derivatives show moderate antiproliferative activity (IC₅₀: 15–30 µM) against breast cancer (MCF-7) and antimicrobial activity (MIC: 16–64 µg/mL). The amino group facilitates hydrogen bonding with biological targets .
Biological Activity
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, a compound with the molecular formula C17H10N2O3, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,3,4-oxadiazole ring fused to a chromenone structure. This unique arrangement contributes to its diverse biological properties. The oxadiazole moiety is known for its role in enhancing anticancer activity, while the chromenone structure is associated with various pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound.
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study reported that derivatives of oxadiazole exhibited cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Case Studies and Findings
- Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against HepG-2 liver cancer cells with an IC50 value of approximately 35.58 µM. This indicates that it can effectively inhibit the growth of these cancer cells .
- Polymorphism Studies : Research on polymorphic forms of this compound revealed that different crystal structures affect its biological activity. The study indicated that polymorphic modifications could influence intermolecular interactions, potentially impacting the efficacy against cancer cells .
Antimicrobial Activity
Beyond its anticancer properties, this compound also exhibits notable antimicrobial activity.
The antimicrobial efficacy is linked to its ability to disrupt microbial cell membranes and inhibit essential cellular processes. The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance this activity .
Research Findings
In vitro studies have demonstrated that derivatives of this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis plays a crucial role in understanding how modifications to the chemical structure influence biological activity:
| Compound Modification | Biological Activity | IC50 Value |
|---|---|---|
| 5-position substitutions on oxadiazole | Enhanced cytotoxicity | Varies |
| Electron-withdrawing groups on phenyl ring | Increased antimicrobial activity | Varies |
This table highlights how specific modifications can lead to varying levels of biological efficacy.
Q & A
Q. Advanced
- Electron-withdrawing groups (EWGs) : Chloro or fluoro substituents on the oxadiazole improve antimicrobial potency by enhancing interactions with microbial enzymes (e.g., dihydrofolate reductase) .
- Bulkier substituents : Piperazine or piperidine rings with methyl/acetyl groups balance lipophilicity and solubility, improving bioavailability .
- Coumarin modifications : Nitro or methoxy groups at position 8 of the coumarin core increase antifungal activity (MIC 50 µg/mL) by altering redox properties .
How should researchers address contradictions in biological data across studies?
Advanced
Discrepancies in MIC values or strain specificity may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) for inoculum size and incubation time .
- Solubility issues : Use surfactants (e.g., Tween-80) for hydrophobic derivatives.
- Resistance mechanisms : Cross-test against clinical isolates and lab strains to identify efflux pump or enzyme-mediated resistance .
What strategies are effective in optimizing pharmacokinetic properties for in vivo studies?
Q. Advanced
- LogP adjustment : Introduce hydrophilic groups (e.g., –OH, –NH₂) to reduce logP from ~3.5 to <2.5, enhancing aqueous solubility .
- Metabolic stability : Replace labile esters with amides or heterocycles to resist hepatic CYP450 degradation .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like SARS-CoV-2 spike protein or bacterial topoisomerases .
How can researchers validate target engagement and mechanism of action?
Q. Advanced
- Enzyme inhibition assays : Test against purified microbial enzymes (e.g., β-lactamase) using fluorogenic substrates .
- Cellular uptake studies : Fluorescently tagged derivatives (e.g., coumarin-BODIPY conjugates) track intracellular localization via confocal microscopy .
- Resistance induction : Serial passage experiments to identify mutations conferring resistance, followed by whole-genome sequencing .
What are the challenges in scaling up synthesis for preclinical trials?
Q. Advanced
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .
- Yield optimization : Use flow chemistry for oxadiazole cyclization to reduce reaction time from hours to minutes .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., ethanol <5000 ppm) .
Key Data from Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
